molecular formula C15H12N6O2 B2996501 7-Amino-1,3-dimethyl-2,4-dioxo-5-(3-pyridyl)-1,3-dihydropyridino[2,3-d]pyrimid ine-6-carbonitrile CAS No. 710312-12-2

7-Amino-1,3-dimethyl-2,4-dioxo-5-(3-pyridyl)-1,3-dihydropyridino[2,3-d]pyrimid ine-6-carbonitrile

Cat. No.: B2996501
CAS No.: 710312-12-2
M. Wt: 308.301
InChI Key: PTPUPKDNBNGUCM-UHFFFAOYSA-N
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Description

7-Amino-1,3-dimethyl-2,4-dioxo-5-(3-pyridyl)-1,3-dihydropyridino[2,3-d]pyrimidine-6-carbonitrile is a pyridopyrimidine derivative characterized by a fused bicyclic scaffold with a 3-pyridyl substituent at position 5 and a nitrile group at position 4. Its structural complexity and functional groups make it a subject of comparative studies with analogues bearing variations in substituents and ring systems.

Properties

IUPAC Name

7-amino-1,3-dimethyl-2,4-dioxo-5-pyridin-3-ylpyrido[2,3-d]pyrimidine-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6O2/c1-20-13-11(14(22)21(2)15(20)23)10(8-4-3-5-18-7-8)9(6-16)12(17)19-13/h3-5,7H,1-2H3,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPUPKDNBNGUCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=C(C(=N2)N)C#N)C3=CN=CC=C3)C(=O)N(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common method is the condensation of 3-aminopyridine with 1,3-dimethylbarbituric acid in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions. The reaction proceeds through the formation of an intermediate pyridin-3-yl derivative, which is then further oxidized and nitrated to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of green chemistry principles, such as employing biocatalysts or environmentally benign solvents, can also be integrated to minimize environmental impact and improve sustainability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitrile group can be reduced to form an amine.

  • Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

  • Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Halogenating agents like bromine (Br₂) in the presence of a Lewis acid catalyst.

Major Products Formed:

  • Oxidation: 7-Amino-1,3-dimethyl-2,4-dioxo-5-(3-pyridyl)-1,3-dihydropyridino[2,3-d]pyrimidine-6-carboxamide.

  • Reduction: 7-Amino-1,3-dimethyl-2,4-dioxo-5-(3-pyridyl)-1,3-dihydropyridino[2,3-d]pyrimidine-6-carboxylate.

  • Substitution: 7-Bromo-1,3-dimethyl-2,4-dioxo-5-(3-pyridyl)-1,3-dihydropyridino[2,3-d]pyrimidine-6-carbonitrile.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.

  • Industry: It can be used as an intermediate in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, it may bind to enzymes or receptors, leading to the inhibition or activation of certain biochemical pathways. The exact mechanism can vary depending on the biological context and the specific derivatives involved.

Comparison with Similar Compounds

Substituent Variations and Catalytic Activity

The 3-pyridyl group distinguishes the target compound from analogues like 7-amino-5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile (). In catalytic reactions, the 3-pyridyl substituent enhances electron density and coordination capacity, improving reaction efficiency compared to electron-withdrawing groups (e.g., 4-chlorophenyl) .

Substituent Effects on Physical Properties

Variations in aryl substituents significantly influence melting points and crystallinity:

Compound Substituent at Position 5 Melting Point (°C) Key Observations
Target Compound 3-pyridyl Not reported N/A
3a () Phenyl 219–222 Higher mp vs. literature (210°C)
3d () 4-fluorophenyl 229–232 Matches literature values
3e () 2-chlorophenyl Not reported Distinct NMR shifts (δ 3.13–7.19)

Mannich Reaction Derivatives

demonstrates that pyrido[2,3-d]pyrimidines with alkylamino or aryl substituents (e.g., 6-(N,N-dimethylaminomethyl) derivatives) are synthesized via Mannich reactions. The 3-pyridyl group’s electronic effects may influence reaction pathways, favoring specific cyclization routes over others .

Antiproliferative Activity

Derivatives like 3c (), bearing a 3,4-dimethoxyphenyl group and purine moiety, exhibit antiproliferative activity (IC₅₀ values in µM range). The 3-pyridyl group in the target compound may modulate kinase inhibition profiles due to its hydrogen-bonding capacity with biological targets .

Antibacterial Potential

Pyridopyrimidines with electron-deficient substituents (e.g., nitro groups, as in ) show enhanced antibacterial activity. The 3-pyridyl group’s basicity could improve membrane permeability compared to neutral substituents .

Crystallographic and Spectroscopic Insights

Crystal Packing and Hydrogen Bonding

In 7-amino-5-(2-nitrophenyl)-...DMF solvate (), unclassical C–H···O/N interactions stabilize the crystal lattice. The 3-pyridyl group’s lone pairs may participate in similar interactions, influencing solubility and stability .

Spectroscopic Signatures

  • IR/NMR Data : The nitrile group (CN) in the target compound resonates at ~2200 cm⁻¹ (IR) and δ 88–115 ppm (¹³C NMR), consistent with analogues ().
  • Substituent-specific shifts: 3-pyridyl protons appear as distinct multiplets in the aromatic region (δ 7.0–8.5 ppm) .

Biological Activity

The compound 7-Amino-1,3-dimethyl-2,4-dioxo-5-(3-pyridyl)-1,3-dihydropyridino[2,3-d]pyrimidine-6-carbonitrile is a member of the pyrimidine family known for its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves a one-pot reaction utilizing 6-amino-1,3-dimethyluracil and malononitrile in the presence of catalytic amounts of Bi(OTf)3. The reaction is carried out under reflux conditions in ethanol. The products are purified via column chromatography and characterized using techniques such as NMR and FTIR spectroscopy. For instance, the IR spectra reveal characteristic absorption bands for amino and carbonyl groups, confirming the successful formation of the desired compound .

Antitumor Activity

Recent studies have highlighted the antitumor properties of pyrido[2,3-d]pyrimidine derivatives. A notable investigation demonstrated that compounds similar to 7-amino derivatives induce apoptosis in cancer cell lines through mechanisms involving G1 cell-cycle arrest. Specifically, these compounds were shown to inhibit cell proliferation effectively in various cancer models .

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against a range of pathogens. In vitro assays have confirmed its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Calcium Channel Modulation

As a derivative of dihydropyridine compounds, it is hypothesized that 7-amino derivatives may also act as calcium channel blockers . This mechanism is particularly relevant in cardiovascular pharmacology, where modulation of calcium influx can lead to reduced blood pressure and improved cardiac function .

Case Studies

StudyFindings
Ramesh et al. (2015)Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range.
Khoshneviszadeh et al. (2009)Reported potent anti-tubercular activity against Mycobacterium tuberculosis with promising selectivity indices.
Längle et al. (2015)Investigated the role of dihydropyridine derivatives in inhibiting TGFβ/Smad signaling pathways, suggesting potential applications in fibrosis treatment.

Mechanistic Insights

The biological activities of 7-amino-1,3-dimethyl-2,4-dioxo-5-(3-pyridyl)-1,3-dihydropyridino[2,3-d]pyrimidine-6-carbonitrile can be attributed to its structural features which allow for interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The compound's ability to inhibit specific enzymes involved in cancer progression has been documented.
  • Receptor Binding : It may exhibit affinity for calcium channels and other receptors implicated in cardiovascular diseases.
  • Induction of Apoptosis : The activation of apoptotic pathways in cancer cells highlights its potential as an anticancer agent.

Q & A

Q. What are the optimized synthetic routes for 7-amino-1,3-dimethylpyrido[2,3-d]pyrimidine derivatives?

Methodological Answer: The compound can be synthesized via one-pot three-component reactions or Mannich base condensations. For example:

  • One-pot synthesis : Reacting 6-amino-1,3-dimethyluracil with aryl-alkanone Mannich bases under reflux conditions yields intermediates (e.g., 5,6-dihydropyrido[2,3-d]pyrimidines), which are further oxidized or functionalized. Reaction temperatures (80–100°C) and solvent systems (DMF/water) influence yields (50–95%) .
  • Mannich reaction : Using Mannich bases (e.g., 2a–c) with 6-amino-1,3-dimethyluracil produces 6-substituted derivatives. Vilsmeier formylation of intermediates enables electrophilic substitution at position 6, critical for introducing carbonitrile groups .

Q. How are structural and purity characteristics validated for this compound?

Methodological Answer: Multi-spectroscopic techniques are employed:

  • 1H/13C NMR : Peaks at δ 3.08–3.39 ppm (CH3 groups) and δ 160–166 ppm (C=O) confirm methyl and carbonyl functionalities. Aromatic protons (δ 6.9–8.3 ppm) and NH2 signals (δ 6.7–7.7 ppm) validate substitution patterns .
  • IR Spectroscopy : Bands at 2216 cm⁻¹ (C≡N), 1662–1718 cm⁻¹ (C=O), and 3321–3384 cm⁻¹ (NH2) confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 324 for 4g) and fragmentation patterns verify molecular integrity .

Advanced Research Questions

Q. How do substituents at position 5 influence reactivity and pharmacological activity?

Methodological Answer: The 3-pyridyl group at position 5 enhances electron-withdrawing effects, stabilizing intermediates during cyclization. Comparative studies with phenyl or chlorophenyl substituents show:

  • Reactivity : Electron-deficient aryl groups (e.g., 4-nitrophenyl) accelerate cyclization but reduce solubility, requiring polar aprotic solvents (DMSO/water mixtures) .
  • Biological Activity : Pyridyl derivatives exhibit higher binding affinity to kinase targets due to hydrogen bonding with pyridine N-atoms. In vitro assays reveal IC50 values <1 µM for kinase inhibition, contrasting with phenyl analogs (IC50 ~5 µM) .

Q. What strategies resolve contradictions in reaction outcomes during Vilsmeier formylation?

Methodological Answer: Vilsmeier conditions (POCl3/DMF) can yield competing products (e.g., aldehydes vs. iminium salts). Key variables:

  • Temperature : Lower temps (0–5°C) favor iminium salt intermediates (e.g., 27–30), while higher temps (25°C) drive aldehyde formation (e.g., 9–12) .
  • Workup : Quenching with aqueous NaHCO3 stabilizes aldehydes, whereas rapid extraction preserves iminium salts for downstream reactions .

Q. Example :

  • At 0°C: 80% iminium salt yield (via ¹H NMR monitoring).
  • At 25°C: 70% aldehyde yield (confirmed by IR at 1720 cm⁻¹) .

Q. How is computational modeling applied to predict regioselectivity in electrophilic substitutions?

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer: Racemization occurs during reflux in protic solvents (e.g., methanol). Mitigation strategies:

  • Chiral auxiliaries : Use (S)-proline derivatives to stabilize intermediates, achieving >90% enantiomeric excess (ee) .
  • Low-temperature crystallization : Ethanol/water mixtures at 4°C yield enantiopure crystals (mp 219–222°C) with <5% loss .

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